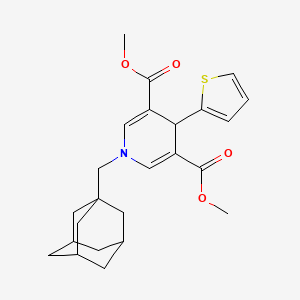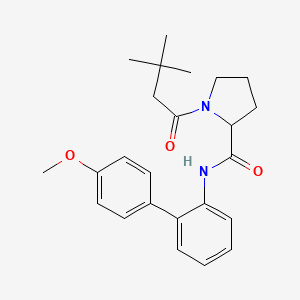
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as DMB-3115, is a proline-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB-3115 has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are transcription factors that play a crucial role in the regulation of inflammation and cancer cell proliferation. Additionally, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are crucial processes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Moreover, its mechanism of action involves the inhibition of various molecular targets, making it a promising candidate for the development of novel drugs. However, one of the limitations of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its limited solubility in water, which can make it challenging to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One of the areas of interest is the development of novel drug formulations that can enhance its solubility in water. Moreover, the potential therapeutic applications of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in other diseases such as diabetes and cardiovascular diseases need to be explored further. Additionally, the molecular targets of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide need to be identified and characterized in greater detail to understand its mechanism of action better.
Méthodes De Synthèse
The synthesis of 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction between 4'-methoxy-2-biphenylylcarboxylic acid and 1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
Applications De Recherche Scientifique
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-24(2,3)16-22(27)26-15-7-10-21(26)23(28)25-20-9-6-5-8-19(20)17-11-13-18(29-4)14-12-17/h5-6,8-9,11-14,21H,7,10,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDYIQJJMHDTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)
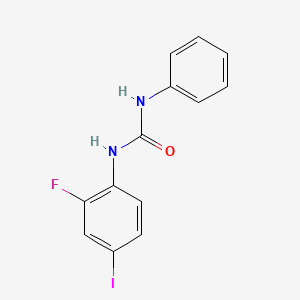
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
![2-[(4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6124099.png)
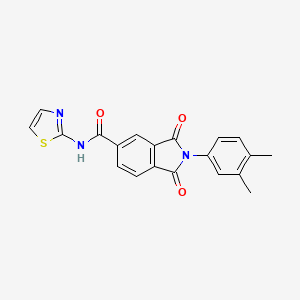
![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)
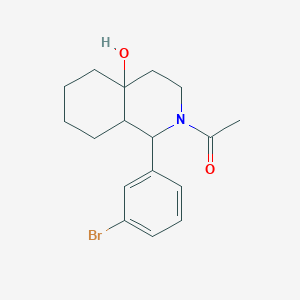
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![4-bromo-N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B6124138.png)
![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)
